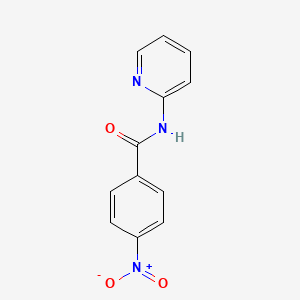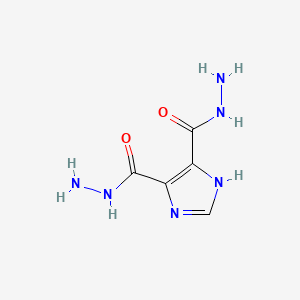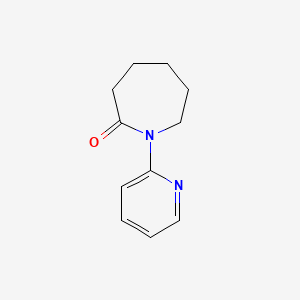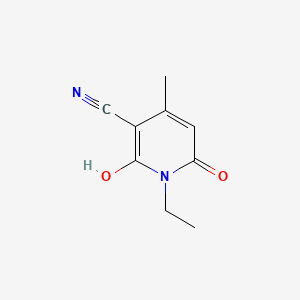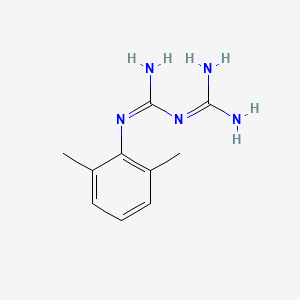
2,4,5-Trifluoroaniline
Übersicht
Beschreibung
2,4,5-Trifluoroaniline is an organic compound with the molecular formula C6H4F3N. It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Wirkmechanismus
Target of Action
2,4,5-Trifluoroaniline is a chemical compound with the formula C6H4F3N It’s known that aniline derivatives can interact with various biological targets depending on their specific structures and functional groups .
Mode of Action
It has been used in the synthesis of 1,2,4-trifluoro-5-nitrobenzene by reacting with acetonitrile and aqueous acetonitrile . This suggests that it may act as a precursor in the synthesis of other compounds.
Biochemical Pathways
As a fluorinated aniline derivative, it could potentially be involved in various biochemical reactions, particularly those involving aromatic amines .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (14710 g/mol) and structure , could influence its pharmacokinetic behavior.
Result of Action
It’s known that the compound can be used in the synthesis of other compounds , suggesting that its primary action may be as a chemical precursor.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a combustible material and containers may explode when heated . Therefore, the storage and handling conditions can significantly impact the stability and reactivity of the compound.
Biochemische Analyse
Biochemical Properties
2,4,5-Trifluoroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to biochemical modifications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in oxidative stress response and detoxification processes, thereby influencing cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular functions and processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on animal health and physiology. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where specific dosages of this compound lead to significant changes in biochemical and physiological parameters in animal models . These findings underscore the importance of dose-response studies in understanding the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . The metabolic pathways of this compound also involve conjugation reactions with glutathione, glucuronic acid, and sulfate, which facilitate the excretion of the compound and its metabolites from the body . These metabolic processes are crucial for the detoxification and elimination of this compound, thereby reducing its potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue affinity, and the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluoroaniline can be synthesized through several methods. One common approach involves the diazotization of 2,4,5-trifluoronitrobenzene followed by reduction. The reaction typically involves treating 2,4,5-trifluoronitrobenzene with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reduced using a suitable reducing agent such as iron powder or tin chloride .
Industrial Production Methods: In industrial settings, this compound is often produced through electrophilic substitution reactions. For instance, 2,4,5-trifluorobenzene can be treated with ammonia under high pressure and temperature to yield this compound. This method is advantageous due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trifluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used under basic conditions
Major Products Formed:
Oxidation: 2,4,5-Trifluoronitrobenzene.
Reduction: this compound.
Substitution: Various substituted anilines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,4,5-Trifluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with improved metabolic stability and bioavailability.
Industry: this compound is used in the production of dyes, pigments, and polymers
Vergleich Mit ähnlichen Verbindungen
- 2,4,6-Trifluoroaniline
- 2,3,5-Trifluoroaniline
- 2,5-Difluoroaniline
- 3,5-Difluoroaniline
Comparison: Compared to its analogs, 2,4,5-Trifluoroaniline is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. For instance, the 2,4,6-trifluoroaniline has fluorine atoms at different positions, leading to variations in its chemical behavior and applications .
Eigenschaften
IUPAC Name |
2,4,5-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYVWJVVVMIBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190147 | |
| Record name | 2,4,5-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-34-0 | |
| Record name | 2,4,5-Trifluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 367-34-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trifluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-Trifluoroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84X2Y688WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4,5-trifluoroaniline in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds. For instance, it is a key precursor in the synthesis of fluorinated quinolines, which are important scaffolds in medicinal chemistry and materials science. [, ]
Q2: How can this compound be used to synthesize more complex molecules?
A2: this compound can be subjected to various chemical transformations to generate diverse derivatives. It can undergo reactions like Skraup reactions with glycerol, crotonaldehyde, or methyl vinyl ketone to yield 5,6,7,8-tetrafluoroquinoline and its methylated counterparts. [] Additionally, it can be converted to 2,4,5-trifluorobenzonitrile through a two-step process involving diazotization followed by reaction with an alkali metal cyanide. [] These examples highlight its versatility as a starting material for synthesizing valuable fluorinated compounds.
Q3: Has this compound been investigated in any biological context?
A3: Interestingly, a recent study explored the use of this compound as an inhibitor of Specificity protein 1 (Sp1). [] The research investigated the role of the MicroRNA-22 (miR-22)/Sp1/Cystathionine β-synthase (CBS) axis in regulating trophoblast invasion. While not its primary application, this study demonstrates the potential of this compound as a tool in biological research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


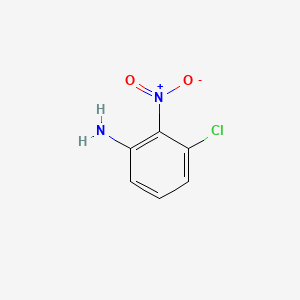
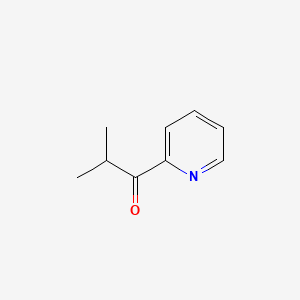
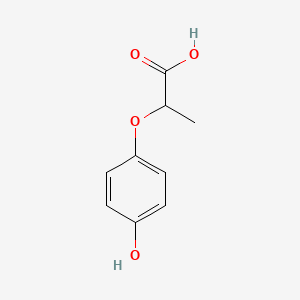
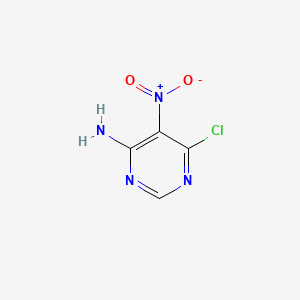
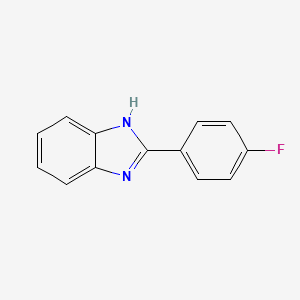
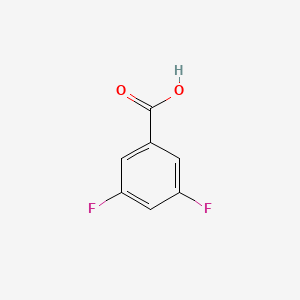
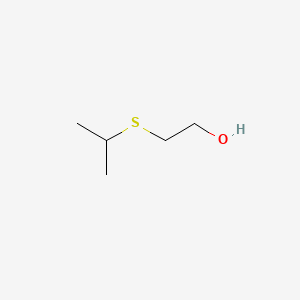
![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)
